5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide
CAS No.: 1172108-91-6
Cat. No.: VC3358301
Molecular Formula: C9H7Br3N2S
Molecular Weight: 414.94 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1172108-91-6 |
---|---|
Molecular Formula | C9H7Br3N2S |
Molecular Weight | 414.94 g/mol |
IUPAC Name | 5-bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine;hydrobromide |
Standard InChI | InChI=1S/C9H6Br2N2S.BrH/c10-6-3-1-5(2-4-6)7-8(11)14-9(12)13-7;/h1-4H,(H2,12,13);1H |
Standard InChI Key | FSEXXHKOTKYSSF-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=C(SC(=N2)N)Br)Br.Br |
Canonical SMILES | C1=CC(=CC=C1C2=C(SC(=N2)N)Br)Br.Br |
Introduction
5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide is a complex organic compound with a molecular formula of C9H7Br3N2S. It is a derivative of thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen. The compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities.
Synthesis and Preparation
The synthesis of 5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide typically involves multi-step reactions starting from simpler thiazole derivatives. The process may include halogenation reactions to introduce bromine atoms and coupling reactions to attach the 4-bromophenyl group.
Biological and Pharmaceutical Applications
While specific biological activities of 5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide are not extensively documented, thiazole derivatives are known for their potential in medicinal chemistry. They have been explored for antibacterial, antifungal, and anticancer properties .
Safety and Handling
Given its chemical structure, handling 5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide requires caution. It is essential to follow proper safety protocols, including the use of protective equipment and adherence to recommended storage conditions.
Research Findings and Future Directions
Research on thiazole derivatives often focuses on their synthesis and biological evaluation. Future studies could explore the specific biological activities of 5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide, including its potential cytotoxic effects against cancer cell lines.
Data Table: Key Information on 5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide
Property | Description |
---|---|
Molecular Formula | C9H7Br3N2S |
Molecular Weight | 414.95 g/mol |
Purity | >95% |
CAS Number | 1172108-91-6 |
ACD Number | MFCD09865014 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume